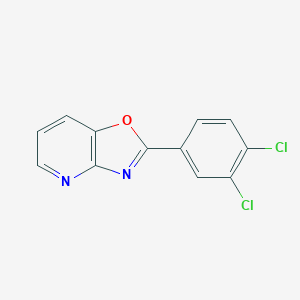![molecular formula C13H10N2O B221739 2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine](/img/structure/B221739.png)
2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine, also known as OX-M, is a heterocyclic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. In We will also discuss the current scientific research applications of OX-M and list future directions for further research.
Mecanismo De Acción
The mechanism of action of 2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine is not fully understood, but it is believed to act as a modulator of the GABAergic system. This system plays a critical role in the regulation of neurotransmitter activity in the brain. 2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine has been found to enhance the activity of GABA receptors, which leads to an increase in inhibitory neurotransmitter activity. This effect may contribute to the compound's therapeutic potential in the treatment of neurological disorders.
Biochemical and Physiological Effects:
2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory and analgesic effects. The compound has also been found to have potential neuroprotective effects, which may contribute to its therapeutic potential in the treatment of neurological disorders. 2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine has been shown to modulate the activity of various neurotransmitter systems, including the GABAergic system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications. However, the compound also has some limitations, including its low solubility in water and its potential toxicity at high doses. These limitations may make it challenging to study the compound in vivo.
Direcciones Futuras
There are several future directions for research on 2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine. One potential area of research is the development of new drugs based on the compound's structure and mechanism of action. Another area of research is the investigation of the compound's potential therapeutic applications in the treatment of neurological disorders and pain. Additionally, further research is needed to better understand the compound's mechanism of action and its effects on various neurotransmitter systems.
Métodos De Síntesis
The synthesis of 2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine involves a multi-step process that begins with the reaction between 3-methylphenylhydrazine and 2-chloro-4,5-dihydrothiazole. This reaction yields 2-(3-methylphenyl)-4,5-dihydro-1,3-thiazole, which is then reacted with 2-bromo-6-chloropyridine to form 2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine. The final product is obtained through a purification process using column chromatography.
Aplicaciones Científicas De Investigación
2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. The compound has been shown to have potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Propiedades
Nombre del producto |
2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine |
|---|---|
Fórmula molecular |
C13H10N2O |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
2-(3-methylphenyl)-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C13H10N2O/c1-9-4-2-5-10(8-9)13-15-12-11(16-13)6-3-7-14-12/h2-8H,1H3 |
Clave InChI |
YOXMXWPYYDWUNS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3 |
SMILES canónico |
CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221656.png)
![2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-methylphenyl]benzamide](/img/structure/B221662.png)
![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221663.png)

![[(3S,7R,8R,9S,10R,13S,14S,17S)-17-acetyloxy-7-(4-methoxyphenyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B221668.png)

![2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B221677.png)


![2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one](/img/structure/B221698.png)
![4-tert-butyl-N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221709.png)
![6-bromo-3-[2-(1-naphthylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B221712.png)

